molecular formula C15H24O3 B133444 alpha-Epoxydihydroartemisinic acid CAS No. 380487-65-0

alpha-Epoxydihydroartemisinic acid

Cat. No. B133444
CAS RN: 380487-65-0
M. Wt: 252.35 g/mol
InChI Key: FRUVDMZCZGVCDC-KRIXLRNNSA-N
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Description

Alpha-Epoxydihydroartemisinic acid is a derivative of artemisinin, a natural compound derived from Artemisia annua L . It is used for research and development purposes .


Synthesis Analysis

The synthesis of alpha-Epoxydihydroartemisinic acid involves the photooxygenation of dihydroartemisinic acid (DHAA) to an hydroperoxide, which is the essential initial step of the partial synthesis to artemisinin . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .


Chemical Reactions Analysis

The photooxygenation reactions were studied in a two-phase photo-flow reactor utilizing Taylor flow for enhanced mixing and fast gas-liquid mass transfer . The conversion steps from artemisinic acid to arteannuin B, epi-deoxyarteannuin B and artemisitene in the LAP chemotype are non-enzymatic and parallel the non-enzymatic conversion of DHAA to artemisinin and dihyro-epi-deoxyarteannuin B in the HAP chemotype .

Scientific Research Applications

Multienzyme Biosynthesis

Alpha-Epoxydihydroartemisinic acid plays a crucial role in the multienzyme biosynthesis of dihydroartemisinic acid (DHAA). In a study, DHAA pathway enzymes were overexpressed in Saccharomyces cerevisiae, and whole-cell biotransformation of amorpha-4,11-diene (AD) to DHAA was demonstrated . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .

Production of Bioactive Compounds

The compound is used in the production of bioactive compounds through in vitro one-pot multienzyme reactions. This method simplifies the process, reduces costs, and often leads to higher yield due to the synergistic effects of enzymatic reactions .

Healthcare Applications

Alpha-Epoxydihydroartemisinic acid is used in the healthcare sector, particularly in the production of terpenoids. Terpenoids are an important class of natural products that play a critical role in many industrial sectors, such as healthcare .

Role in Skincare

The compound has potential applications in skincare. Alpha hydroxy acids (AHAs), which include alpha-Epoxydihydroartemisinic acid, have been shown to have a dramatic impact on diverse skin conditions, enhancing texture and stimulating collagen synthesis .

Anti-Aging Properties

AHAs, including alpha-Epoxydihydroartemisinic acid, have been used in anti-aging products. They have been shown to improve skin texture, diminish fine lines and wrinkles, and enhance overall skin tone .

Treatment of Skin Conditions

AHAs have been used to treat various skin conditions such as photoaging, hyperpigmentation, and acne. By stimulating collagen synthesis and facilitating skin cell turnover, AHAs engender a more refined and youthful appearance .

Industrial Applications

Alpha-Epoxydihydroartemisinic acid is used in the production of terpenoids, which are used in various industrial sectors, including flavor and fragrance, and biofuels .

Research and Development

The compound is used in research and development for the production of new bioactive compounds. It is also used in the study of enzymatic reactions and the development of new biosynthesis methods .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Alpha-Epoxydihydroartemisinic acid, also known as (2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid, is a compound of interest in the field of biochemistry. . Here is a general outline based on the categories you provided:

Pharmacokinetics

Information about its bioavailability, distribution in the body, metabolism, and excretion would provide valuable insights into its pharmacokinetic profile .

Action Environment

Studies investigating how factors such as temperature, pH, and presence of other molecules affect the compound’s action would be beneficial .

properties

IUPAC Name

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUVDMZCZGVCDC-KRIXLRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Epoxydihydroartemisinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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